![molecular formula C16H19NO5 B12959209 1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-3’H-spiro[azetidine-3,1’-isobenzofuran]-5’-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of an azetidine ring and an isobenzofuran moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-3’H-spiro[azetidine-3,1’-isobenzofuran]-5’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the protection of an azetidine derivative with a tert-butoxycarbonyl (Boc) group, followed by a series of cyclization reactions to form the spirocyclic structure. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance the scalability and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butoxycarbonyl)-3’H-spiro[azetidine-3,1’-isobenzofuran]-5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(tert-Butoxycarbonyl)-3’H-spiro[azetidine-3,1’-isobenzofuran]-5’-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxycarbonyl)-3’H-spiro[azetidine-3,1’-isobenzofuran]-5’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups . These interactions can lead to various biological effects, such as modulation of cellular processes, inhibition of pathogen growth, or alteration of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: This compound shares the Boc-protected amine group but differs in its core structure, featuring a piperidine ring instead of an azetidine ring.
1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: This compound also contains a Boc-protected amine and a spirocyclic structure but includes a pyrazole ring.
Uniqueness
1-(tert-Butoxycarbonyl)-3’H-spiro[azetidine-3,1’-isobenzofuran]-5’-carboxylic acid is unique due to its combination of an azetidine ring and an isobenzofuran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C16H19NO5 |
|---|---|
Peso molecular |
305.32 g/mol |
Nombre IUPAC |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3H-2-benzofuran-1,3'-azetidine]-5-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c1-15(2,3)22-14(20)17-8-16(9-17)12-5-4-10(13(18)19)6-11(12)7-21-16/h4-6H,7-9H2,1-3H3,(H,18,19) |
Clave InChI |
RRDJLLHVDDQFHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,6S,6aS,8R,9aR,9bR)-8-Hydroxy-6,9a-dimethyl-3-methyleneoctahydroazuleno[4,5-b]furan-2,9(9aH,9bH)-dione](/img/structure/B12959130.png)
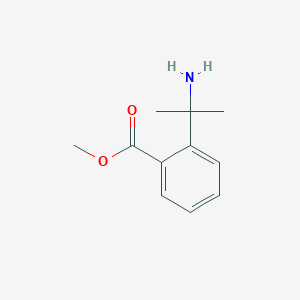
![3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12959147.png)
![(6E)-9,21-Difluoro-2,3,8,9,10,11-hexahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12959150.png)
![2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12959155.png)


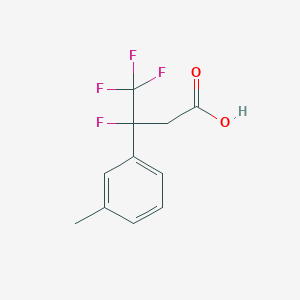
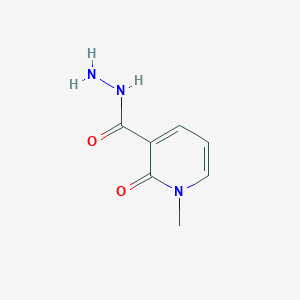
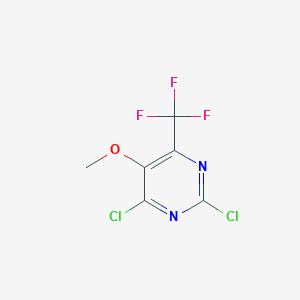

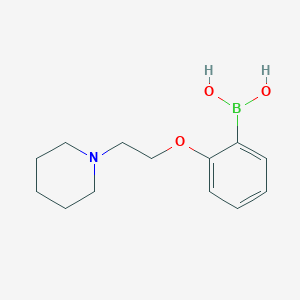
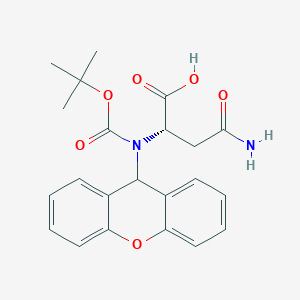
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12959189.png)
